Tetramethyl-1,4-dioxane-2,6-dione

描述

Significance of 1,4-Dioxane-Dione Frameworks in Contemporary Organic Synthesis

The 1,4-dioxane-dione core structure is a fundamental building block in organic synthesis, primarily recognized for its role as a precursor to polyesters. These cyclic di-esters, often referred to by trivial names such as glycolide (B1360168) (the dimer of glycolic acid) or lactide (the dimer of lactic acid), can undergo ring-opening polymerization to yield biodegradable and biocompatible polymers. sigmaaldrich.comnist.gov This process is of significant commercial and academic interest for producing materials like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA).

The synthesis of the 1,4-dioxane-dione framework itself can be challenging. Direct condensation of α-hydroxycarboxylic acids often leads to the formation of linear and cyclic oligomers, resulting in low yields of the desired cyclic dimer. google.com More effective methods involve the thermolysis of oligomers in the presence of catalysts or the cyclization of α-halo-substituted carboxylic acid derivatives. google.com The versatility of the 1,4-dioxane-dione structure allows for the introduction of various substituents, which in turn modifies the properties of the resulting polymers.

Structural Classification and Nomenclature of Tetramethyl-1,4-dioxane-2,6-dione

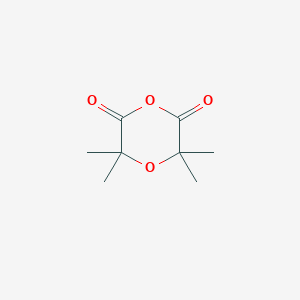

This compound is a substituted derivative of the parent 1,4-dioxane-2,6-dione structure. nih.govnist.gov According to IUPAC nomenclature, the precise name for this compound is 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione . uni.lu This name clarifies the positions of the four methyl groups on the carbon atoms adjacent to the oxygen atoms and the carbonyl groups within the heterocyclic ring.

The structure consists of a six-membered ring containing two oxygen atoms at positions 1 and 4. Two carbonyl groups are located at positions 2 and 6, defining it as a dione (B5365651). The four methyl groups are attached to carbons 3 and 5. This specific arrangement distinguishes it from its other tetramethylated isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O4 | uni.lu |

| Molecular Weight | 172.18 g/mol | nih.gov |

| IUPAC Name | 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione | uni.lu |

| CAS Number | Not explicitly found for this isomer, often grouped with other isomers. | |

| SMILES | CC1(C(=O)OC(=O)C(O1)(C)C)C | uni.lu |

Comparative Analysis with Isomeric Tetramethyl-1,4-dioxane-Diones (e.g., 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione)

A key isomer of the title compound is 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (B1619774) . nih.gov This isomer differs in the placement of both the carbonyl groups and the methyl substituents. In the 2,5-dione isomer, the carbonyl groups are at positions 2 and 5, and the methyl groups are attached to carbons 3 and 6. This compound is also known as tetramethylglycolide. nih.gov

The structural differences between the 2,6-dione and the 2,5-dione isomers have significant implications for their chemical properties and reactivity. The 2,5-dione is a cyclic dimer of 2-hydroxyisobutyric acid, placing the ester linkages opposite each other in the ring. In contrast, the 2,6-dione is a cyclic anhydride (B1165640) of 2,2-dimethyl-3-hydroxypropanoic acid, with the ester groups arranged differently. This variation in atomic arrangement affects the molecule's symmetry, polarity, and steric hindrance around the reactive carbonyl centers, which in turn influences its behavior in chemical reactions such as polymerization.

| Property | 3,3,5,5-Tetramethyl-1,4-dioxane-2,6-dione | 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione |

|---|---|---|

| IUPAC Name | 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione | 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione |

| Synonym | - | Tetramethylglycolide |

| CAS Number | Not clearly assigned | 6713-72-0 nih.gov |

| Molecular Formula | C8H12O4 uni.lu | C8H12O4 nih.gov |

| Molecular Weight | 172.18 g/mol nih.gov | 172.18 g/mol nih.gov |

| Structural Feature | Carbonyls at C2 and C6 | Carbonyls at C2 and C5 |

| Methyl Group Positions | C3, C3, C5, C5 | C3, C3, C6, C6 |

属性

IUPAC Name |

3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVYQNFYKAABLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=O)C(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58607-24-2 | |

| Record name | tetramethyl-1,4-dioxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation Strategies

Direct Synthetic Routes to Tetramethyl-1,4-dioxane-2,6-dione

Direct and specific synthetic routes for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione are not readily found in current chemical literature. The synthesis of this particular isomer presents unique challenges due to the steric hindrance imposed by the gem-dimethyl groups at both the 3- and 5-positions. However, its synthesis can be theoretically approached through the cyclization of a suitable precursor, such as 3-hydroxy-3-methylbutanoic acid. The dimerization of this β-hydroxy acid under dehydrating conditions could potentially lead to the formation of the desired six-membered cyclic diester. This approach, while plausible, would need to overcome the inherent steric strain of bringing two bulky substituted units together.

Established Approaches for Symmetrically Substituted 1,4-Dioxane-Diones

Several well-established methods for the synthesis of symmetrically substituted 1,4-dioxane-diones offer potential pathways that could be adapted for the preparation of the tetramethylated 2,6-dione.

A prevalent method for synthesizing 1,4-dioxane-2,5-diones involves the dimerization of α-hydroxy acids. google.com This process typically occurs through a two-step reaction. Initially, the α-hydroxy acid is heated to form linear oligomers with the removal of water. Subsequently, these oligomers undergo thermolysis, often in the presence of a catalyst at temperatures around 250°C, to yield the cyclic dimer. google.com The desired 1,4-dioxane-2,5-dione is usually distilled from the reaction mixture as it forms. google.com While this method is common for the 2,5-dione isomers, its direct application to form a 2,6-dione from a β-hydroxy acid is not as well-documented.

A notable example is the preparation of 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione from diphenylacetic acid, which was achieved in a high yield of 93%. google.com This suggests that with appropriate substrates, high yields of symmetrically substituted dioxane-diones can be obtained.

The synthesis of dioxane rings can be achieved through condensation reactions. For instance, the acid-catalyzed dehydration of diethylene glycol is a common industrial method for producing 1,4-dioxane (B91453). wikipedia.orgnih.gov While this method produces the parent dioxane, conceptually similar condensation strategies could be envisioned for the synthesis of dioxane-diones. For example, the condensation of an appropriate diol with a dicarbonyl compound could potentially form the desired ring structure. However, the specific precursors required for this compound are not explicitly described.

An alternative route to 1,4-dioxane-2,5-diones involves the reaction of a carboxylic acid salt with a halide. For example, heating salts of 2-halopropionic acids in organic solvents can produce lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), albeit in modest yields of around 15% after purification. google.com Another instance is the preparation of the unsubstituted 1,4-dioxane-2,5-dione by heating sodium O-(chloroacetyl)glycolate at elevated temperatures. google.com This method could theoretically be adapted by using a salt of a β-halo acid and a corresponding β-hydroxy carboxylate to form a 2,6-dione, though specific examples for the tetramethyl derivative are not available.

Photochemical reactions, such as [2+2] cycloadditions, are known to form four-membered rings and can be followed by thermal rearrangements to yield more complex structures. While there is literature on the photochemical synthesis of other complex molecules, its specific application to form this compound is not reported. mdpi.com Thermal decomposition of certain precursors can also lead to the formation of dioxane rings. google.com For example, the thermolysis of α-hydroxy acid oligomers is a key step in the dimerization process mentioned earlier. google.com

Synthesis of Related Tetramethylated 1,4-Dioxane-2,5-diones

The synthesis of the isomeric 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (B1619774) is more clearly described in the literature. This compound is the cyclic dimer of 2-hydroxyisobutyric acid. A patented method describes the production of 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) from O-(chloroacetyl)-2-hydroxyisobutyric acid. google.com This suggests a viable pathway for the synthesis of the tetramethylated 2,5-dione isomer through the dimerization of 2-hydroxyisobutyric acid or its derivatives. The general principle of dimerizing α-hydroxy acids is well-established for producing various substituted 1,4-dioxane-2,5-diones. google.com

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization represents a common strategy for the formation of 1,4-dioxane rings. pearson.com This process typically involves the condensation of two molecules. In the context of dioxane derivatives, the reaction often proceeds via the formation of a hemiacetal, followed by an intramolecular cyclization. researchgate.net The presence of an acid catalyst is crucial for protonating hydroxyl groups, transforming them into better leaving groups and facilitating the ring-closing step. pearson.com For instance, the synthesis of various 1,3-dioxanes is achieved by the condensation of carbonyl compounds with 1,3-diols in the presence of an acid catalyst like p-toluenesulfonic acid, often with azeotropic removal of water to drive the equilibrium towards product formation. thieme-connect.de While direct synthesis of 1,4-dioxane-2,5-diones from α-hydroxycarboxylic acids can result in low yields due to the formation of oligomers, specific cases have shown higher yields under certain conditions. google.com

Oxidation of Tetramethyl-1,4-dioxane Derivatives

The oxidation of a pre-existing tetramethyl-1,4-dioxane ring system can be a viable route to introduce the dione (B5365651) functionality. Monooxygenases, for example, are enzymes capable of oxidizing cyclic ethers like 1,4-dioxane. nih.gov Studies on Pseudonocardia dioxanivorans have shown that a monooxygenase is responsible for the oxidation of 1,4-dioxane. nih.gov Such enzymatic or chemical oxidation methods could be applied to a tetramethyl-1,4-dioxane precursor to yield the desired 2,6-dione. The specific reagents and conditions would be critical to control the regioselectivity of the oxidation and avoid over-oxidation or ring cleavage. Research into the oxidation of 1,4-dioxane has shown that it can lead to genotoxicity linked to oxidative stress, indicating the reactivity of the dioxane ring to oxidative processes. nih.gov

Condensation Reactions Involving Malonic Acid Derivatives

Malonic acid and its derivatives are versatile building blocks in organic synthesis, particularly for the formation of heterocyclic compounds. nih.govresearchgate.net The reaction of malonic acid with acetone (B3395972) in the presence of a catalyst like iodine and a condensing agent such as acetic anhydride (B1165640) can produce 2,2-dimethyl-1,3-dioxane-4,6-dione. researchgate.net This type of condensation, known as the Meldrum's acid synthesis, highlights the utility of malonic acid derivatives in forming dioxane rings. googleapis.com By extension, a substituted malonic acid could potentially be used to synthesize this compound. The malonic ester synthesis, which involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation, is a classic method for preparing substituted carboxylic acids and demonstrates the reactivity of the α-hydrogens of malonates. youtube.comyoutube.com

Mechanistic Studies of Dioxane-Dione Ring Formation

The formation of the dioxane-dione ring is a process governed by specific reaction mechanisms. In acid-catalyzed cyclizations, the mechanism typically involves the protonation of a carbonyl or hydroxyl group, followed by nucleophilic attack to form a cyclic intermediate. pearson.com For example, the formation of a 1,3-dioxane (B1201747) ring can proceed through a stepwise mechanism involving hemiacetal formation followed by an intramolecular oxa-Michael reaction. researchgate.net Computational studies, such as DFT calculations, have been employed to investigate the reaction mechanisms of ring expansions, which can also lead to the formation of heterocyclic rings. rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes. For instance, the stability of the resulting ring, such as a six-membered lactone, can be a driving force for the reaction. acs.org

Catalytic Systems and Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency and selectivity of the synthesis of cyclic diesters like this compound are highly dependent on the catalytic system and reaction conditions. researchgate.net Optimization of parameters such as catalyst type, solvent, temperature, and reaction time is essential for maximizing yield and minimizing side products. For example, in the synthesis of dihydrobenzofuran neolignans, different silver(I) reagents were evaluated as oxidants, and acetonitrile (B52724) was found to be a superior solvent to those more commonly used. scielo.br The choice of catalyst can also influence the stereoselectivity of the reaction. nih.gov In enzymatic reactions, temperature optimization is critical as it can affect both the reaction rate and enzyme stability. mdpi.com The ability to fine-tune the catalytic system is a key aspect of modern synthetic chemistry, enabling the selective formation of complex cyclic structures. researchgate.net

Advanced Separation and Purification Techniques for Cyclic Diesters

Once the synthesis of this compound is complete, the crude product must be separated from unreacted starting materials, catalysts, and byproducts. A variety of techniques can be employed for the purification of cyclic diesters.

Table 1: Common Separation and Purification Techniques

| Technique | Principle | Application |

| Filtration | Separates insoluble solids from liquids. youtube.com | Removing solid catalysts or byproducts. youtube.com |

| Recrystallization | Purifies a compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. youtube.com | A common method for purifying solid organic compounds. |

| Distillation | Separates liquids based on differences in their boiling points. youtube.com | Useful for separating the product from volatile solvents or impurities. wikipedia.org |

| Chromatography | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com | Techniques like column chromatography are widely used for purifying organic compounds. rsc.org |

The choice of purification method depends on the physical properties of the desired compound and the impurities present. For instance, if the product is a solid, recrystallization is often a suitable technique. youtube.com If it is a liquid with a distinct boiling point, distillation can be effective. wikipedia.org Chromatography offers a high degree of separation for complex mixtures. youtube.com

Reactivity and Chemical Transformations of Tetramethyl 1,4 Dioxane 2,6 Dione and Analogues

Ring-Opening Reactions and Polymerization Pathways

Ring-opening polymerization (ROP) is a key reaction pathway for cyclic esters and anhydrides, leading to the formation of polyesters. For 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione, this process would yield a copolymer of 2,2-dimethyl-3-hydroxypropionic acid and glycolic acid, a material with potential applications in biodegradable plastics and biomedical devices. kinampark.comnih.govresearchgate.net

The ring-opening polymerization of analogous six-membered cyclic diesters, such as glycolide (B1360168) and lactide, has been extensively studied and provides a framework for understanding the potential polymerization mechanisms of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione. 20.210.105nih.gov These polymerizations can be initiated by a variety of species, including anionic, cationic, and coordination-insertion catalysts.

A widely used and commercially relevant catalyst for the ROP of lactide and glycolide is tin(II) octanoate (B1194180) (Sn(Oct)₂). 20.210.105 The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP involves a coordination-insertion mechanism. The process is typically initiated by an alcohol, which reacts with Sn(Oct)₂ to form a tin(II) alkoxide. The cyclic monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on one of the carbonyl carbons of the monomer. This leads to the cleavage of the acyl-oxygen bond and the opening of the ring, with the monomer unit being inserted into the tin-alkoxide bond. The process then propagates with the addition of subsequent monomer units. 20.210.105

Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and certain thiourea-amine combinations, have also been shown to be effective for the ROP of substituted 1,4-dioxane-2,5-diones. nih.gov For instance, the ROP of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, a substituted dioxane-dione, can be promoted by DMAP or a combination of a thiourea (B124793) and (-)-sparteine, yielding well-defined polymers under mild conditions. nih.gov The mechanism with these catalysts often involves nucleophilic activation of the monomer.

Given the structural similarities, it is anticipated that the ROP of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione could be initiated by similar catalytic systems. However, the significant steric hindrance from the four methyl groups would likely necessitate more forcing reaction conditions or highly active catalysts to achieve efficient polymerization.

Achieving control over the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of the resulting polyesters is crucial for tailoring their properties for specific applications. For polyesters derived from dioxane-diones, several controlled polymerization techniques have been developed, primarily focusing on living or controlled ROP.

Living anionic ROP, while sensitive to impurities, can provide excellent control over polymer architecture. acs.org However, for monomers like glycolide, the low solubility of the resulting polymer can be a challenge. Recent studies have shown that using highly fluorinated alcohols as solvents can enable the living/controlled anionic ROP of glycolide. acs.org This approach could potentially be adapted for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione, although the steric bulk of the monomer might influence the choice of initiator and reaction conditions.

Coordination-insertion polymerization using well-defined metal complexes, such as those based on aluminum, yttrium, or zinc, offers another powerful method for controlled ROP. 20.210.105nih.gov These catalysts can provide polymers with narrow molecular weight distributions and predictable molecular weights based on the monomer-to-initiator ratio. For instance, aluminum complexes featuring salen-type ligands have demonstrated good control over the ROP of lactide. 20.210.105 The steric and electronic properties of the catalyst can be tuned to optimize the polymerization of sterically hindered monomers like 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione.

Dual catalysis systems, combining a Lewis acid with an organocatalytic nucleophile, have also emerged as a versatile approach for the controlled ROP of lactones. nih.gov This strategy allows for the independent tuning of the Lewis acid and the nucleophile to achieve optimal activity and selectivity for a given monomer.

When a chiral dioxane-dione monomer is polymerized, the stereochemistry of the resulting polymer can have a significant impact on its physical properties, such as crystallinity and thermal behavior. The tacticity of the polymer—the stereochemical arrangement of the monomer units along the polymer chain—can be controlled by the choice of catalyst. elsevierpure.comnih.gov

For the polymerization of racemic or meso-lactide, stereoselective catalysts can produce isotactic, syndiotactic, or heterotactic polylactide. nih.govsci-hub.se For example, certain chiral aluminum complexes have been shown to polymerize meso-lactide to syndiotactic polylactic acid. nih.gov The stereocontrol is often governed by the chirality of the catalyst's active site, which preferentially coordinates and inserts one enantiomer of the monomer or directs the approach of the incoming monomer.

While 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione itself is achiral, the principles of stereochemical control are highly relevant for its chiral analogues. If one or more of the methyl groups were replaced by other substituents, creating chiral centers, the use of stereoselective catalysts would be crucial for obtaining polymers with a defined tacticity. The significant steric bulk of the tetramethyl substitution would likely play a major role in any stereoselective polymerization, potentially amplifying the stereodirecting effect of a chiral catalyst.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Centers

The general mechanism for nucleophilic acyl substitution on a cyclic anhydride (B1165640) involves the addition of a nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate a carbonyl group. smolecule.com In the case of a cyclic anhydride, the leaving group is a carboxylate.

Common nucleophiles that react with cyclic anhydrides include water (hydrolysis), alcohols (alcoholysis to form an ester and a carboxylic acid), and amines (aminolysis to form an amide and a carboxylic acid). smolecule.com

| Nucleophile | Predicted Product(s) | Expected Reactivity |

| Water | 2-(carboxymethoxy)-2-methylpropanoic acid | Slow, likely requires acid or base catalysis |

| Methanol | Methyl 2-((2-methoxy-2-oxoethoxy)carbonyl)-2-methylpropanoate | Very slow, requires forcing conditions |

| Ammonia | 2-(carbamoylmethoxy)-2-methylpropanamide | Slow, may require elevated temperatures |

The steric hindrance in 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione would be expected to significantly decrease the rate of these reactions compared to less substituted cyclic anhydrides like succinic anhydride. It is likely that harsh conditions, such as high temperatures or the use of strong acid or base catalysts, would be necessary to drive these reactions to completion. The nucleophile would preferentially attack the less sterically hindered carbonyl carbon (the one derived from the glycolic acid moiety).

Electrophilic Aromatic Substitution (if aromatic substituents are present on derivatives)

This section is not directly applicable as 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione and its immediate derivatives are aliphatic. If derivatives were synthesized to include aromatic substituents on the ring, those aromatic rings could undergo electrophilic aromatic substitution reactions. The position and nature of the substituents on the aromatic ring, as well as the electronic influence of the dioxane-dione ring, would determine the regioselectivity and reactivity of such substitutions.

Thermal and Photochemical Decomposition Pathways

The thermal and photochemical stability of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione is an important consideration for its synthesis, storage, and processing, particularly in the context of polymerization which often requires elevated temperatures.

Thermal Decomposition:

Upon heating, cyclic esters and anhydrides can undergo decomposition through various pathways. For polyesters like poly(lactic-co-glycolic acid) (PLGA), thermal degradation at high temperatures (above 200 °C) can lead to the formation of the corresponding cyclic monomers, lactide and glycolide, through a depolymerization process. kinampark.com

For 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione itself, thermal decomposition could potentially lead to fragmentation of the ring. Possible pathways include the elimination of carbon dioxide and the formation of smaller, more stable molecules. The presence of the gem-dimethyl groups might facilitate certain fragmentation pathways. For instance, the thermolysis of related sterically hindered esters has been shown to proceed via homolytic fragmentation, leading to the formation of radicals. 20.210.105 It is conceivable that at high temperatures, 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione could undergo homolytic cleavage of the C-O bonds in the ring, initiating a radical chain decomposition.

Photochemical Decomposition:

A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent oxygen or carbon atom, leading to the formation of radical species. A Norrish Type II reaction, if a gamma-hydrogen is available, could lead to the formation of an enol and an alkene. Given the structure of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione, Norrish Type I cleavage is a more probable pathway for its photochemical decomposition.

| Decomposition Type | Potential Products |

| Thermal | Carbon dioxide, acetone (B3395972), ketene, smaller lactones |

| Photochemical | Radical fragments, carbon monoxide, carbon dioxide |

It is important to note that these are predicted pathways based on the behavior of analogous compounds, and experimental studies would be required to determine the precise decomposition mechanisms and products for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of tetramethyl-1,4-dioxane-2,6-dione is a critical aspect of its chemical profile. As a cyclic di-ester, it is susceptible to hydrolysis, which involves the cleavage of its ester bonds by water. This process can be catalyzed by both acids and bases.

RCOOR' + H₂O ⇌ RCOOH + R'OH (in the presence of H⁺) studysmarter.co.uk

In the case of this compound, hydrolysis would lead to the opening of the ring to form a dicarboxylic acid. The general mechanism for acid-catalyzed ester hydrolysis involves several steps, starting with the protonation of the carbonyl group and concluding with the regeneration of the acid catalyst. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible process that also results in the cleavage of the ester bonds. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally faster than acid-catalyzed hydrolysis.

The methyl groups in this compound are expected to sterically hinder the approach of water and catalyst molecules, which could potentially slow down the rate of hydrolysis compared to unsubstituted or less substituted analogues.

Table 1: General Factors Influencing Hydrolytic Degradation of 1,4-Dioxane-2,6-diones

| Parameter | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases in acidic or basic conditions | Catalysis by H⁺ or OH⁻ ions. |

| Temperature | Increases with temperature | Provides activation energy for the reaction. |

| Substituents | Steric hindrance from bulky groups can decrease the rate | Impedes nucleophilic attack at the carbonyl carbon. |

| Solvent | Polarity and composition of the solvent can affect reaction rates | Influences solvation of reactants and transition states. researchgate.net |

Redox Chemistry of the Dioxane Ring System

The redox chemistry of the 1,4-dioxane (B91453) ring system, particularly in the context of a dione (B5365651), is another important aspect of its reactivity. The parent compound, 1,4-dioxane, is known to be relatively resistant to oxidation. wikipedia.org However, the presence of the dione functionality and methyl substituents in this compound could alter its redox behavior.

Electrochemical studies on 1,4-dioxane have shown that it can be oxidized, with the formation of products such as formic acid and oxalic acid. nih.govacs.org An electrochemical sensor for 1,4-dioxane has been developed using a reduced graphene oxide-curcumin nanocomposite, which demonstrates that the oxidation of 1,4-dioxane is feasible under specific electrochemical conditions. nih.govrsc.org The oxidation potential can be influenced by the pH of the medium. acs.org

While specific redox potential values for this compound are not documented, studies on other compounds in 1,4-dioxane/water mixtures have shown that the solvent composition affects the redox potentials of dissolved species. researchgate.net

The 1,4-dioxane ring itself is a Lewis base due to the presence of oxygen atoms with lone pairs of electrons. wikipedia.org This property allows it to form adducts with Lewis acids. wikipedia.org Like other ethers, 1,4-dioxane can form potentially explosive peroxides upon prolonged exposure to air, a reaction that proceeds via a radical mechanism. wikipedia.org It is plausible that this compound could also undergo similar autooxidation, although the electronic effects of the dione groups might influence this reactivity.

Table 2: Potential Redox Reactions of the 1,4-Dioxane-2,6-dione System

| Reaction Type | Potential Reactants | Potential Products | Notes |

|---|---|---|---|

| Oxidation | Strong oxidizing agents, electrochemical oxidation | Ring-opened products (e.g., dicarboxylic acids, CO₂) | The dioxane ring is generally stable, but oxidation can occur under forcing conditions. nih.govacs.org |

| Reduction | Strong reducing agents (e.g., metal hydrides) | Diols | The carbonyl groups are susceptible to reduction. |

| Peroxide Formation | Atmospheric oxygen | Hydroperoxides | A common reaction for ethers, potentially leading to explosive compounds. wikipedia.org |

Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione, with a chemical formula of C8H12O4, the expected monoisotopic mass is 172.0736 Da.

While experimental HRMS data for this specific compound is not widely available in the public domain, predicted collision cross section (CCS) values for various adducts have been calculated. The CCS is a measure of the ion's size and shape in the gas phase and provides an additional parameter for compound identification. The predicted CCS values can be instrumental in distinguishing it from other isomers and in its identification in complex mixtures when coupled with high-resolution mass measurements.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 173.08084 | 127.0 |

| [M+Na]⁺ | 195.06278 | 137.0 |

| [M-H]⁻ | 171.06628 | 133.0 |

| [M+NH₄]⁺ | 190.10738 | 149.4 |

| [M+K]⁺ | 211.03672 | 139.5 |

| [M+H-H₂O]⁺ | 155.07082 | 124.2 |

| [M+HCOO]⁻ | 217.07176 | 147.0 |

| [M+CH₃COO]⁻ | 231.08741 | 179.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution.

¹H NMR: In the case of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione, the high degree of symmetry would lead to a very simple ¹H NMR spectrum. Due to the presence of four equivalent methyl groups, a single sharp singlet would be expected. The chemical shift of this singlet would be indicative of the electronic environment of the methyl protons, likely appearing in the region of 1.0-2.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would also be expected to be simple. It should display a signal for the four equivalent methyl carbons, a signal for the two equivalent quaternary carbons (C3 and C5), and a signal for the two equivalent carbonyl carbons (C2 and C6).

Detailed experimental NMR data for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione are not available in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups. This band would typically appear in the region of 1730-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ester and ether linkages, and C-H bending and stretching vibrations for the methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, although its intensity might differ from the IR spectrum. The symmetric vibrations of the molecule, such as the ring breathing mode, would be expected to be strong in the Raman spectrum.

Specific experimental IR and Raman spectra for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione are not documented in the available scientific literature.

X-ray Crystallography for Absolute Stereochemistry, Bond Lengths, and Conformational Analysis

As 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione is an achiral molecule, the concept of absolute stereochemistry does not apply. However, for chiral derivatives of 1,4-dioxane-2,6-dione, X-ray crystallography is an essential tool for determining the absolute configuration of stereocenters.

There are no published crystal structures for 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Chiral Properties

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione is an achiral molecule, it would not exhibit a CD spectrum. Therefore, this technique is not applicable for the characterization of this specific compound. However, for chiral derivatives of 1,4-dioxane-2,6-diones, CD spectroscopy would be a valuable tool for determining enantiomeric purity and studying their chiroptical properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and molecular geometry of molecules like tetramethyl-1,4-dioxane-2,6-dione. For the parent compound, 1,4-dioxane-2,6-dione, computational models are essential for understanding its fundamental properties.

While specific DFT calculations for this compound are not readily found in published literature, we can infer its properties from studies on similar compounds. For instance, computational models of 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione predict a chair-like conformation for the dioxane ring. researchgate.net This is a common feature for six-membered heterocyclic rings, as it minimizes steric strain.

Table 1: Computed Properties of 1,4-Dioxane-2,6-dione

| Property | Value | Source |

| Molecular Formula | C4H4O4 | nih.gov |

| Molecular Weight | 116.07 g/mol | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

| Complexity | 114 | nih.gov |

This table presents computed data for the parent compound, 1,4-dioxane-2,6-dione, as a reference.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is expected to be dominated by various chair and boat conformations, with the chair form likely being the most stable due to reduced torsional and steric strain. The four methyl groups significantly influence the conformational preferences and the energy barriers between different conformers.

Studies on substituted 1,3-dioxanes have shown that the chair conformation is predominant. spectrabase.com For this compound, the positioning of the four methyl groups would be a critical factor in determining the lowest energy conformation. A potential energy surface map, if calculated, would reveal the relative energies of different chair and boat forms, as well as the transition states connecting them. The presence of bulky methyl groups would likely lead to higher energy barriers for conformational changes compared to the unsubstituted 1,4-dioxane-2,6-dione.

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Calculations

Understanding the reaction mechanisms involving this compound, such as its synthesis or decomposition, can be greatly aided by transition state theory and reaction path calculations. These computational methods allow for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathways.

For example, the synthesis of 1,4-dioxane-2,5-diones can proceed through the dimerization of α-hydroxycarboxylic acids. researchgate.net Computational studies could elucidate the mechanism of this reaction for the tetramethyl derivative, including the role of catalysts and the formation of intermediates. While specific studies on this compound are absent, research on the synthesis of other substituted dibenzo nih.govchemeo.comdioxines highlights the utility of computational approaches in understanding reaction yields and pathways.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

For 1,4-dioxane (B91453), the high symmetry of the molecule results in a single proton resonance line in its ¹H NMR spectrum. researchgate.net In the case of this compound, the presence of methyl groups would lead to more complex NMR spectra. DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for the different protons and carbons in the molecule, taking into account the specific conformational preferences.

Similarly, the vibrational frequencies (IR and Raman spectra) can be computed. For the related 3,6-dimethyl-1,4-dioxane-2,5-dione, key absorption bands in the FTIR spectrum have been identified, including the C=O stretch and C-O-C asymmetric stretch. epa.gov Computational predictions for this compound would provide valuable information on its characteristic vibrational modes.

Table 2: Predicted Spectroscopic Data for a Related Compound: 3,6-dimethyl-1,4-dioxane-2,5-dione

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 300 MHz) - Methine protons (CH) | δ 5.03–5.21 ppm (quartet, J = 6.7 Hz) |

| ¹H NMR (CDCl₃, 300 MHz) - Methyl protons (CH₃) | δ 1.67 ppm (doublet, J = 6.7 Hz) |

| ¹³C NMR (75 MHz) - Carbonyl carbons | δ 168.2–170.4 ppm |

| FTIR - C=O stretch | 1750–1780 cm⁻¹ |

This table shows experimental data for a related compound, which can serve as a reference for predicted values for this compound. epa.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules, including their conformational flexibility and interactions with solvents. An MD simulation of this compound would provide a detailed view of its conformational changes over time and how these are influenced by the surrounding solvent molecules.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Monomer for the Synthesis of Biodegradable and Biocompatible Polyesters

The ring-opening polymerization (ROP) of cyclic esters is a cornerstone of biodegradable polymer synthesis. smolecule.comnih.gov Compounds like lactide and caprolactone (B156226) are well-established monomers for producing biocompatible and biodegradable polyesters with a wide range of applications. smolecule.com Tetramethyl-1,4-dioxane-2,6-dione, with its cyclic ester structure, is a promising candidate for the synthesis of novel polyesters with unique properties imparted by the four methyl groups.

The presence of these methyl groups is expected to significantly influence the physical and chemical properties of the resulting polymers, such as their crystallinity, degradation rate, and mechanical strength. This allows for the potential design of materials with characteristics tailored to specific biomedical applications.

Design and Synthesis of Copolymers with Tailored Properties

Copolymerization is a versatile strategy to fine-tune the properties of polyesters. By incorporating this compound as a comonomer with other cyclic esters like lactide, glycolide (B1360168), or caprolactone, it is possible to create copolymers with a spectrum of properties. For instance, the methyl groups on the this compound unit can introduce steric hindrance, which may alter the degradation profile and mechanical properties of the resulting copolymer. This approach could lead to the development of materials with controlled degradation rates, making them suitable for applications such as drug delivery systems and temporary medical implants.

Fabrication of Porous Scaffolds and Nanomaterials

Biodegradable polyesters are extensively used in tissue engineering for the fabrication of porous scaffolds that support cell growth and tissue regeneration. The unique properties of polyesters derived from this compound could be leveraged to create scaffolds with optimized pore structures and mechanical integrity. Furthermore, these polymers could be formulated into nanomaterials, such as nanoparticles and nanofibers, for applications in targeted drug delivery and regenerative medicine. The specific properties of these nanomaterials would be influenced by the presence of the tetramethyl-substituted monomer units.

Intermediate in the Synthesis of Complex Organic Molecules and Heterocyclic Compounds

The 1,4-dioxane-2,6-dione ring system is a valuable synthon in organic chemistry. The reactivity of the ester linkages and the potential for functionalization make it a versatile intermediate for the synthesis of a variety of complex organic molecules and other heterocyclic compounds.

Precursor in Pharmaceutical Synthesis for Biologically Active Compounds

While direct evidence for the use of this compound as a precursor in pharmaceutical synthesis is limited, related 1,4-dioxane (B91453) structures have been investigated for the development of biologically active compounds. nih.gov The tetramethyl derivative could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The methyl groups can influence the lipophilicity and steric interactions of the final molecule, which are critical factors for biological activity.

Building Block for Macrocyclic Structures

Macrocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The bifunctional nature of this compound, with its two ester groups, makes it a potential building block for the synthesis of novel macrocyclic structures. Ring-opening of the dioxane-dione with di-nucleophiles could lead to the formation of macrocycles with embedded ester functionalities.

Development of Novel Functional Materials

The incorporation of this compound into polymer backbones or its use as a building block for more complex molecules opens up possibilities for the development of novel functional materials. The methyl groups can enhance solubility in organic solvents and influence the material's thermal and mechanical properties. These tailored materials could find applications in diverse fields, from biomedical devices to advanced coatings and specialty polymers. The synthesis of such materials would likely involve the reaction of the 1,4-dioxane-2,6-dione with other functional molecules to create polymers or discrete compounds with desired properties. rsc.org

Application as a Cross-linking Agent in Polymer Networks

In contrast, the broader class of dioxane-diones, such as 3,6-Dimethyl-1,4-dioxane-2,5-dione (a stereoisomer of lactide), is well-known for its role in ring-opening polymerization to produce polylactic acid (PLA), a biodegradable polymer. This process, however, is one of polymerization of the monomer itself rather than its use as an agent to cross-link other pre-existing polymer chains. The principles of creating covalent adaptable networks (CANs) often involve dynamic covalent bonds that allow for malleability and self-healing properties in thermosets. mdpi.com These networks can be formed using various cross-linkers, but specific examples utilizing this compound are not prominently featured in available studies.

Utility in Catalyst Design and Ligand Synthesis

Similarly, the utility of this compound in the fields of catalyst design and ligand synthesis is not extensively documented in accessible scientific literature. The design of catalysts and ligands often involves molecules with specific electronic and steric properties that can coordinate to a metal center and facilitate a chemical transformation. While the oxygen atoms in the dioxane ring of this compound could potentially act as coordination sites, detailed research on its application in this context is not apparent.

The development of catalysts for polymerization reactions, for instance, is a significant area of research. However, the focus in the context of related compounds like 3,6-Dimethyl-1,4-dioxane-2,5-dione is typically on the catalysts used for its polymerization, rather than the compound itself being a component of a catalyst system. The synthesis of ligands for various catalytic applications is a vast field, but the specific incorporation of the this compound structure as a ligand or a precursor to a ligand is not a well-documented area of study.

Emerging Research Directions and Future Perspectives for Tetramethyl 1,4 Dioxane 2,6 Dione Chemistry

Exploration of Asymmetric Synthesis Routes for Enantiomerically Pure Compounds

The presence of stereocenters in dioxane-dione structures necessitates the development of asymmetric synthesis to isolate enantiomerically pure compounds, which is crucial for applications in pharmacology and advanced materials. Currently, specific asymmetric routes for Tetramethyl-1,4-dioxane-2,6-dione are not extensively documented in the literature. However, future research can draw inspiration from established strategies for similar heterocyclic compounds.

Future research efforts are anticipated to focus on:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the stereoselective cyclization of appropriate precursors to yield enantiopure this compound.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as chiral α-hydroxy acids, could provide a direct pathway to the desired stereoisomers of the target molecule.

Enzymatic Resolution: Biocatalytic methods employing enzymes like lipases could be explored for the kinetic resolution of racemic mixtures of this compound or its precursors.

General strategies for the asymmetric synthesis of dioxane rings, such as those developed for 1,2-dioxanes, involve methods like the stereospecific intramolecular alkylation of a hydroperoxyacetal. Adapting such principles to the 1,4-dioxane-2,6-dione framework will be a significant challenge and a key area of future investigation.

Investigation of Novel Reaction Pathways for Functionalization and Derivatization

To broaden the applicability of this compound, the exploration of new methods for its chemical modification is essential. The development of novel reaction pathways for functionalization and derivatization will allow for the fine-tuning of its physical, chemical, and biological properties.

Prospective research areas include:

Ring-Opening Reactions: Controlled ring-opening of the dioxane-dione core can lead to the formation of functional linear polymers or oligomers. Catalytic ring-opening polymerization, a method well-established for lactide, could yield novel polyesters with properties influenced by the tetramethyl substitution.

C-H Functionalization: Direct functionalization of the C-H bonds on the methyl groups or the dioxane ring would be a highly efficient method for introducing new functional groups. This would avoid the need for pre-functionalized starting materials and align with the principles of atom economy.

Modification of the Carbonyl Groups: The two carbonyl groups within the structure are prime targets for a variety of chemical transformations, including reduction, olefination, and addition of nucleophiles, leading to a diverse library of new derivatives.

Integration into Smart Materials and Responsive Polymer Systems

The inherent structure of this compound makes it a candidate for incorporation into advanced materials. Its potential to act as a monomer for polyesters suggests applications in smart materials and responsive polymer systems.

Future research could explore:

Biodegradable Polymers: Following the example of its dimethyl analog, lactide, which is the precursor to polylactic acid (PLA), this compound could be a monomer for new biodegradable polymers. The presence of four methyl groups would likely alter the degradation profile, crystallinity, and mechanical properties of the resulting polymer compared to PLA.

Stimuli-Responsive Materials: By incorporating functional groups that respond to external stimuli such as pH, temperature, or light, polymers derived from this compound could be designed as "smart" materials for applications in drug delivery, sensors, or self-healing materials.

Copolymers and Blends: Investig

常见问题

Q. How do steric effects from tetramethyl substituents influence the compound’s reactivity compared to unsubstituted 1,4-dioxane-2,6-dione?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。